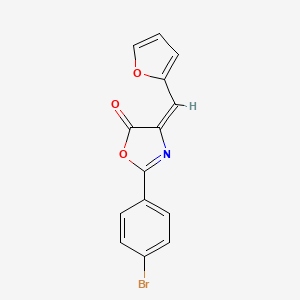

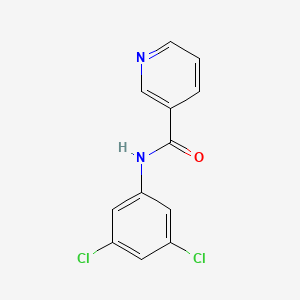

![molecular formula C15H13N3O2S2 B5527659 5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)

5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- General Synthesis Methods : The synthesis of related pyrimidine derivatives often involves specific routes applicable to various substituted benzyl-pyrimidines. A key intermediate, such as a dihydro-oxo or thioxo pyrimidine, is typically converted through treatments involving reagents like N,N-dimethylformamide-thionyl chloride or palladium on charcoal, to yield the final compound (Grivsky et al., 1980).

Molecular Structure Analysis

- Conformation and Bonding : Similar compounds, like certain amino-dimethyl-pyrimidines, demonstrate specific molecular conformations, such as flattened envelope conformations in their pyrimidine rings. The angles between different rings (like pyridine and benzene rings) and the nature of intermolecular hydrogen bonding are crucial in defining their structure (Zhou et al., 2007).

Chemical Reactions and Properties

- Reactivity with Electrophilic Agents : Research indicates that certain dimethyl-thieno pyrimidines can undergo electrophilic ipso-substitution reactions, showing reactivity with various electrophilic reagents (Ortikov, 2014).

Physical Properties Analysis

- Electronic Structure and Reactivity : Quantum chemical calculations have been employed to understand the electronic structures and reactivity of thieno-pyrimidine derivatives. These studies reveal insights into the mechanisms of reactions like ipso-nitration and the effects of substituents and solvents (Mamarahmonov et al., 2014).

Chemical Properties Analysis

- Catalytic Reactions : Catalytic hydrogenation studies on related pyrimidine compounds reveal interesting reactions, such as C-C bond cleavage and formation of substituted pyrimidines (Otmar et al., 1998).

- Synthesis from Intermediate Compounds : Thieno-pyrimidines can also be synthesized from intermediates like methylthio-pyrimidinecarbaldehyde, indicating diverse pathways in their chemical synthesis (Clark et al., 1993).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. Thienopyrimidines are known to exhibit various biological activities, but the exact activity can vary widely depending on the specific structure and functional groups of the compound .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other thienopyrimidines. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if its activity profile is promising .

properties

IUPAC Name |

5,6-dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-9-10(2)22-15-13(9)14(16-8-17-15)21-7-11-3-5-12(6-4-11)18(19)20/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXINTLDFHXKBDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide](/img/structure/B5527576.png)

![2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide](/img/structure/B5527583.png)

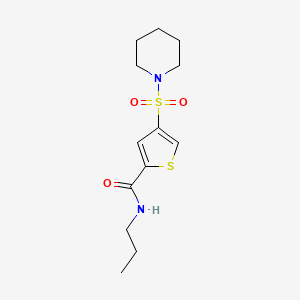

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-(methoxymethyl)-1-piperidinesulfonamide](/img/structure/B5527589.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]acetamide](/img/structure/B5527603.png)

![5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527626.png)

![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)

![({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5527669.png)

![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)